Butyltriphenylphosphonium iodide
Description
Established Synthetic Pathways for Butyltriphenylphosphonium Iodide
The synthesis of this compound and similar phosphonium (B103445) salts is a cornerstone of organophosphorus chemistry. These compounds are frequently prepared through nucleophilic substitution reactions.
The most common and direct method for synthesizing this compound is the alkylation of triphenylphosphine (B44618) with n-butyl iodide. acs.org This reaction is a classic example of a nucleophilic substitution (SN2) reaction. The phosphorus atom in triphenylphosphine possesses a lone pair of electrons, rendering it nucleophilic. youtube.com It attacks the electrophilic carbon atom of n-butyl iodide, which is bonded to the highly electronegative iodine atom. This attack results in the displacement of the iodide ion and the formation of a new carbon-phosphorus bond, yielding the butyltriphenylphosphonium cation and an iodide anion. youtube.com
The general reaction is as follows: P(C₆H₅)₃ + CH₃CH₂CH₂CH₂I → [P(C₆H₅)₃(CH₂CH₂CH₂CH₃)]⁺I⁻
This reaction is typically carried out by dissolving triphenylphosphine and the alkyl halide in a suitable solvent and heating the mixture. youtube.com The resulting phosphonium salt often precipitates out of the solution upon cooling, allowing for straightforward isolation by filtration. youtube.com
The choice of solvent plays a critical role in the synthesis of phosphonium salts, significantly influencing both the reaction yield and the purity of the final product. The SN2 mechanism of the alkylation reaction is favored by solvents that can stabilize the charged transition state. acs.org
Polar Protic Solvents: Solvents like alcohols can solvate the ionic species formed during the reaction, potentially leading to higher yields. acs.org However, their reactivity can sometimes lead to side reactions.
Polar Aprotic Solvents: Solvents such as acetonitrile (B52724) and dimethylformamide (DMF) are also effective as they can stabilize the transition state through their polarity and dielectric constant without interfering with the reactants. acs.org
Nonpolar Solvents: Nonpolar solvents like benzene (B151609) or toluene (B28343) are commonly used. youtube.com While they may not stabilize the transition state as effectively as polar solvents, they are often chosen because the phosphonium salt product is typically insoluble in them, leading to easy precipitation and isolation. youtube.com
The selection of the optimal solvent is a balance between reaction rate, yield, and ease of product isolation. Research has shown that for similar phosphonium salt syntheses, solvents like isopropanol (B130326) can be highly efficient due to their ability to solvate the ionic transition states effectively. acs.org
Table 1: Effect of Solvent on the Synthesis of a Representative Phosphonium Salt (Ethyltriphenylphosphonium Bromide) acs.org
| Solvent | Type | Yield (%) |
| Isopropanol | Polar Protic | High |
| Acetonitrile | Polar Aprotic | Moderate |
| Toluene | Nonpolar | Low |
| Dioxane | Polar Aprotic | Moderate |
This table is illustrative and based on a similar phosphonium salt synthesis. Specific yields for this compound may vary.
For industrial applications and large-scale laboratory preparations, the optimization of reaction conditions is crucial for maximizing yield, minimizing reaction time, and ensuring cost-effectiveness. Key parameters that are often optimized include:
Temperature: Increasing the reaction temperature generally accelerates the rate of reaction. However, excessively high temperatures can lead to decomposition of the reactants or products, or the formation of unwanted byproducts. For many phosphonium salt syntheses, heating under reflux is a common practice. youtube.com
Reactant Stoichiometry: The ratio of triphenylphosphine to n-butyl iodide can be adjusted to drive the reaction to completion. Often, a slight excess of the more volatile or less expensive reactant is used.
Reaction Time: Monitoring the reaction progress over time, often using techniques like thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy, helps to determine the optimal reaction duration to achieve maximum conversion without significant byproduct formation. nih.gov
Catalysts: While not always necessary for this specific reaction, in some cases, the addition of certain salts can influence the reaction outcome. tandfonline.com
Recent advancements in chemical synthesis have also explored solvent-free methods, such as high-energy ball-milling, which can offer environmental benefits and sometimes lead to different product selectivities. rsc.org For scalable synthesis, factors such as the ease of product isolation and purification become paramount, influencing the choice of reaction conditions. nih.govmdpi.com
Advanced Purification Techniques and Analytical Methods for Purity Assessment
Ensuring the high purity of this compound is critical for its subsequent applications. A combination of purification techniques and analytical methods is employed to achieve and verify the desired level of purity.
Recrystallization is a fundamental and highly effective technique for purifying solid compounds like this compound. The principle behind recrystallization is the difference in solubility of the compound and its impurities in a particular solvent or solvent system at different temperatures.
The process typically involves:
Dissolving the crude phosphonium salt in a minimum amount of a suitable hot solvent.
Filtering the hot solution to remove any insoluble impurities.
Allowing the solution to cool slowly, which causes the pure compound to crystallize out while the impurities remain dissolved in the mother liquor.
Isolating the purified crystals by filtration and washing them with a small amount of cold solvent to remove any adhering mother liquor.
The choice of solvent is crucial for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For phosphonium salts, solvent systems such as ethanol-ether or dichloromethane-hexane are often employed. For instance, triphenylphosphine, a common starting material, is often recrystallized from ethanol. orgsyn.org
Chromatography is a powerful set of techniques used to separate, identify, and quantify the components of a mixture. For this compound, various chromatographic methods can be used for both purification and for assessing the purity by creating an impurity profile. nih.gov
Column Chromatography: This technique is widely used for the preparative purification of organic compounds. mdpi.comacs.org A solution of the crude product is passed through a column packed with a stationary phase, such as silica (B1680970) gel or alumina. nih.gov A solvent or a mixture of solvents (the mobile phase) is used to elute the components down the column at different rates, allowing for their separation. For phosphonium salts, polar stationary phases are typically used, and the polarity of the mobile phase is adjusted to achieve optimal separation. nih.gov
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and efficient analytical technique used to determine the purity of a compound and to quantify any impurities present. google.com It utilizes a high-pressure pump to pass the solvent through a column packed with very fine particles, leading to high-resolution separations. Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture (e.g., acetonitrile-water), is commonly used for analyzing phosphonium salts. nih.gov By comparing the chromatogram of the sample to that of a known standard, the purity can be accurately determined. google.com
Table 2: Analytical Techniques for Purity Assessment of this compound
| Technique | Purpose | Information Obtained |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Elucidation and Purity | Provides detailed information about the molecular structure and can reveal the presence of impurities. nih.gov |
| High-Performance Liquid Chromatography (HPLC) | Purity Determination and Quantification | Separates the main compound from impurities, allowing for precise purity assessment. nih.govgoogle.com |
| Mass Spectrometry (MS) | Molecular Weight Determination | Confirms the identity of the compound by measuring its mass-to-charge ratio. nih.gov |
| Infrared (IR) Spectroscopy | Functional Group Identification | Identifies the characteristic chemical bonds present in the molecule. researchgate.net |
| Thin-Layer Chromatography (TLC) | Reaction Monitoring and Preliminary Purity Check | A quick and simple method to monitor the progress of a reaction and get a qualitative assessment of purity. nih.gov |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
butyl(triphenyl)phosphanium;iodide | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24P.HI/c1-2-3-19-23(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;/h4-18H,2-3,19H2,1H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQNCKGZETNCAMA-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24IP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1779-51-7 (bromide) | |
| Record name | Butyltriphenylphosphonium | |
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DSSTOX Substance ID |
DTXSID10945630 | |
| Record name | Butyl(triphenyl)phosphanium iodide | |
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Molecular Weight |
446.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22949-84-4 | |
| Record name | Phosphonium, butyltriphenyl-, iodide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22949-84-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Butyltriphenylphosphonium | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butyltriphenylphosphonium iodide | |
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| Record name | Butyl(triphenyl)phosphanium iodide | |
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| Record name | Butyltriphenylphosphonium iodide | |
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Synthetic Methodologies and Preparation of Butyltriphenylphosphonium Iodide
Advanced Purification Techniques and Analytical Methods for Purity Assessment
Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation of Synthetic Products
The definitive confirmation of the structure and purity of synthesized Butyltriphenylphosphonium iodide relies on a combination of sophisticated analytical methods. These techniques provide unambiguous evidence of the covalent and ionic structure, stereochemistry, and molecular mass.
High-Resolution Nuclear Magnetic Resonance Spectroscopy for Stereochemical and Conformational Analysis
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of this compound in solution. refractiveindex.info It provides detailed information about the chemical environment of each atom, primarily focusing on ¹H (proton), ¹³C, and ³¹P nuclei.
The ¹H NMR spectrum provides a distinct fingerprint of the butyl and phenyl groups within the cation. The signals corresponding to the butyl chain are typically found in the upfield region, while the aromatic protons of the phenyl rings appear significantly downfield due to the deshielding effect of the aromatic currents. The coupling between adjacent, non-equivalent protons results in characteristic splitting patterns (e.g., triplets, multiplets) that confirm the connectivity of the butyl chain.
Table 1: Representative ¹H NMR Spectral Data for the Butyltriphenylphosphonium Cation Note: Data is based on the closely related Butyltriphenylphosphonium bromide, as the cationic moiety is identical. researchgate.net Chemical shifts (δ) are reported in parts per million (ppm).
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity |
| CH₃ (Butyl) | ~ 0.9 | Triplet |
| CH₂ (Butyl, position 3) | ~ 1.4-1.5 | Multiplet |
| CH₂ (Butyl, position 2) | ~ 1.5-1.6 | Multiplet |
| CH₂-P (Butyl, position 1) | ~ 3.5-3.7 | Multiplet |
| Phenyl Protons | ~ 7.6-7.9 | Multiplet |
Further structural confirmation is achieved with ¹³C and ³¹P NMR spectroscopy. The ¹³C NMR spectrum reveals distinct signals for each carbon atom in the butyl chain and the phenyl rings, including the carbon directly bonded to the phosphorus atom. ³¹P NMR is particularly informative, showing a single resonance peak characteristic of the tetracoordinate phosphonium (B103445) center, which confirms the formation of the phosphonium salt.
Single-Crystal X-ray Diffraction for Crystalline Structure Determination
Table 2: Crystallographic Data for Butyltriphenylphosphonium Bromide Source: Data obtained from the crystallographic analysis of Butyltriphenylphosphonium bromide. nih.gov
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P 1 2₁/c 1 |
| a (Å) | 11.1332 |
| b (Å) | 10.0822 |
| c (Å) | 17.4142 |
| β (°) | 104.0580 |
| Volume (ų) | 1893.3 |
| Z (Formula units per cell) | 4 |
This data is crucial for understanding the solid-state properties of the compound and serves as an absolute benchmark for structural confirmation.
Mass Spectrometry for Molecular Ion Analysis and Purity Confirmation
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby confirming the molecular weight of a compound and assessing its purity. For ionic compounds like this compound, soft ionization techniques such as Electrospray Ionization (ESI) are typically employed.
In the mass spectrum, this compound does not appear as a single molecular ion with its full mass. Instead, the analysis detects the cationic component, [Butyl(triphenyl)phosphonium]⁺, separately from the iodide anion. High-Resolution Mass Spectrometry (HRMS) can determine the mass of this cation with extremely high accuracy, which allows for the unambiguous confirmation of its elemental formula (C₂₂H₂₄P⁺). This serves as definitive proof of the compound's identity.
Table 3: Molecular Ion Data for this compound Source: Computed data from PubChem.
| Property | Value |
| Molecular Formula | C₂₂H₂₄IP |
| Molecular Weight ( g/mol ) | 446.3 |
| Exact Mass (Da) | 446.06604 |
| Observed Cation (ESI-MS) | [C₂₂H₂₄P]⁺ |
| Exact Mass of Cation (Da) | 319.16157 |
The presence of a dominant peak at the expected m/z for the cation and the absence of significant impurities in the spectrum are strong indicators of the high purity of the synthesized product.
Applications of Butyltriphenylphosphonium Iodide in Advanced Organic Synthesis
Diverse Applications in Wittig Olefination Reactions
The Wittig reaction is a cornerstone of synthetic organic chemistry for the creation of alkenes from carbonyl compounds. lumenlearning.com Butyltriphenylphosphonium iodide serves as the phosphonium (B103445) salt precursor to an unstabilized ylide, which dictates its reactivity and stereochemical outcome. The ylide is typically generated in situ by deprotonation of the phosphonium salt with a strong base like butyllithium. lumenlearning.commasterorganicchemistry.comnrochemistry.com
The Wittig reaction is frequently employed for the synthesis of terminal olefins, which are alkenes with a double bond at the end of a carbon chain. nrochemistry.com This is often achieved by reacting a phosphonium ylide with formaldehyde. While direct examples detailing the use of this compound for this specific transformation are not prevalent in the reviewed literature, the general principle of the Wittig reaction supports its utility in such syntheses. The reaction of the butyltriphenylphosphonium ylide with an aldehyde or ketone leads to the formation of a new alkene and triphenylphosphine (B44618) oxide, the latter being the thermodynamic driving force for the reaction. lumenlearning.com
The general scheme for the formation of a terminal alkene using a methylide is a well-established process. lumenlearning.com The use of this compound would be for the synthesis of a pentenyl-substituted compound when reacted with formaldehyde, or other more complex structures depending on the carbonyl partner.
Table 1: Representative Wittig Reaction for Terminal Olefin Synthesis
| Reactant 1 (Ylide Precursor) | Reactant 2 (Carbonyl) | Product | Reference |
|---|---|---|---|
| Methyltriphenylphosphonium bromide | Camphor | Methylene derivative of camphor | lumenlearning.comwikipedia.org |
| This compound | Formaldehyde | 1-Pentene | General Principle lumenlearning.com |
This compound is instrumental in the synthesis of more complex and functionalized alkenes. The Wittig reaction allows for the coupling of two smaller carbon fragments, enabling the rapid assembly of complex molecular structures. nih.govresearchgate.net A key advantage is that the position of the newly formed double bond is precisely controlled, which is a significant improvement over elimination reactions that can produce mixtures of isomers. lumenlearning.comlibretexts.org
Recent methodologies have expanded the scope of the Wittig reaction to include the synthesis of functionalized chiral Z-alkenes. nih.gov In these approaches, phosphines derived from readily available terminal alkenes are converted into phosphonium salts. These salts are then used in Wittig olefination with various aldehydes. nih.gov This strategy offers novel retrosynthetic pathways for creating functionalized disubstituted alkenes. nih.gov For instance, phosphonium salts can be generated and used without intermediate purification, reacting with aldehydes in the presence of a base like potassium bis(trimethylsilyl)amide (KHMDS) to yield functionalized Z-alkenes with high enantiomeric excess. nih.gov
Table 2: Synthesis of Functionalized Alkenes via Wittig Reaction
| Phosphonium Salt Precursor | Aldehyde | Base | Yield | Stereoselectivity (Z:E) | Reference |
|---|---|---|---|---|---|
| (R)-(3-cyano-2-methylpropyl)diphenyl(3-fluoro-4-iodopyridin-1-ium-1-yl)phosphane | 4-Bromobenzaldehyde | KHMDS | 75% | >95:5 | nih.gov |
| (R)-(3-cyano-2-methylpropyl)diphenyl(3-fluoro-4-iodopyridin-1-ium-1-yl)phosphane | 2-Naphthaldehyde | KHMDS | 78% | >95:5 | nih.gov |
The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the phosphonium ylide. wikipedia.orgquora.com The ylide derived from this compound is classified as an "unstabilized" ylide because the butyl group is an alkyl substituent that does not stabilize the adjacent negative charge through resonance. masterorganicchemistry.com A well-established principle in organic synthesis is that unstabilized ylides react with aldehydes to produce Z-alkenes with moderate to high selectivity. wikipedia.orgquora.comchemtube3d.com
This selectivity arises from the mechanism of the reaction under lithium-salt-free conditions. wikipedia.org The ylide and aldehyde are believed to undergo a [2+2] cycloaddition to form an oxaphosphetane intermediate directly. masterorganicchemistry.comwikipedia.org The kinetic-controlled addition favors the formation of a syn-oxaphosphetane, which then decomposes stereospecifically to yield the Z-alkene. chemtube3d.com The presence of lithium salts can sometimes alter this selectivity by allowing for equilibration of intermediates. masterorganicchemistry.comwikipedia.org For unstabilized ylides, performing the reaction in solvents like dimethylformamide with added sodium iodide or lithium iodide can further enhance the selectivity for the Z-isomer, often leading to its exclusive formation. wikipedia.org
Table 3: Stereoselectivity in Wittig Reactions
| Ylide Type | Substituent on Ylide (R group) | Typical Product Stereochemistry | Reference |
|---|---|---|---|
| Unstabilized | Alkyl (e.g., Butyl) | Z-alkene | wikipedia.orgquora.comchemtube3d.com |
| Semi-stabilized | Aryl | Mixture of E/Z-alkenes | wikipedia.org |
| Stabilized | Ester, Ketone | E-alkene | masterorganicchemistry.comwikipedia.org |
A significant drawback of the traditional Wittig reaction is the stoichiometric formation of triphenylphosphine oxide as a byproduct, which can be difficult to separate from the desired alkene product. This has prompted research into catalytic versions of the reaction and other green chemistry approaches. Although specific studies detailing the recycling of this compound were not identified, general strategies for phosphine (B1218219) recycling are applicable. One approach involves the reduction of the phosphine oxide byproduct back to the corresponding phosphine, which can then be used to generate the phosphonium salt again.
Green chemistry initiatives aim to reduce the environmental impact of chemical processes. In the context of the Wittig reaction, this includes developing solvent-free reaction conditions or using more environmentally benign solvents like water. For example, some Wittig reactions have been successfully performed by grinding the phosphonium salt with a solid base and the carbonyl compound, eliminating the need for hazardous organic solvents. Another approach involves conducting the reaction in an aqueous solution of sodium bicarbonate, which serves as a green and inexpensive solvent. These methods reduce organic waste and often simplify the work-up procedure.
Role as a Phase-Transfer Catalyst in Multiphase Systems
Quaternary phosphonium salts, such as this compound, are effective phase-transfer catalysts (PTCs). nih.gov PTCs facilitate reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. The catalyst, a salt with a lipophilic cation, transports an anion (like a nucleophile) from the aqueous phase into the organic phase, where it can react with the organic substrate. nih.gov
This compound can catalyze a variety of nucleophilic substitution reactions. In such a system, the phosphonium cation pairs with an inorganic anion (e.g., iodide, cyanide, azide) from the aqueous phase, and this ion pair is soluble in the organic phase. nih.govnih.gov This transport mechanism increases the concentration and reactivity of the nucleophile in the organic phase, thereby accelerating the reaction rate.
The effectiveness of phosphonium salts as PTCs is influenced by the nature of the cation and the counter-anion. The lipophilicity of the butyl and phenyl groups in the butyltriphenylphosphonium cation enhances its solubility in the organic phase. The iodide counter-anion itself can play a crucial role. In reactions involving alkyl bromides or chlorides, the iodide from the catalyst can first participate in a Finkelstein-type reaction to generate a more reactive alkyl iodide in situ, which is then substituted by the primary nucleophile. stackexchange.com This catalytic cycle regenerates the iodide, allowing it to participate again. stackexchange.com This dual function makes iodide salts particularly effective catalysts in certain nucleophilic substitution reactions. nih.gov
Table 4: Examples of Phase-Transfer Catalyzed Nucleophilic Substitutions
| Catalyst Type | Organic Substrate | Nucleophile Source | Reaction Type | Reference |
|---|---|---|---|---|
| Quaternary Ammonium Salt | 4-tert-butylbenzyl bromide | Potassium iodide | Halogen Exchange | nih.gov |
| Tetrabutylammonium iodide | β-ketocarbonyl compound | Sodium azide | Oxidative α-azidation | nih.gov |
| Quaternary Phosphonium Salt | Alkyl Halide | Aqueous Base (e.g., NaOH) | Hydrolysis | General Principle |
Facilitation of Alkylation and Acylation Reactions
This compound serves as an effective phase-transfer catalyst (PTC), significantly facilitating nucleophilic substitution reactions such as alkylation and acylation. In biphasic systems, where reactants are distributed between an aqueous and an organic phase, the phosphonium salt transports the nucleophile from the aqueous phase to the organic phase, where the reaction with the electrophilic substrate occurs. This process of cleavage of a C-X bond by a nucleophile is known as ammonolysis when ammonia (B1221849) is the nucleophile, but the principle extends to other nucleophiles used in alkylation. ncert.nic.in
The utility of phase-transfer catalysis is prominent in nucleophilic substitution on alkyl halides. ncert.nic.inphasetransfer.com The mechanism involves the exchange of the iodide anion of the catalyst with the anionic nucleophile in the aqueous phase. The resulting lipophilic ion pair, containing the butyltriphenylphosphonium cation and the nucleophile, migrates into the organic phase to react with the alkylating agent. Tetrabutylammonium iodide, a related quaternary salt, is noted for its dual role as both a phase-transfer catalyst and a co-catalyst that can activate alkyl chlorides or bromides. phasetransfercatalysis.com The iodide ion can displace a chloride or bromide from the alkylating agent, forming a more reactive alkyl iodide in situ. phasetransfercatalysis.comstackexchange.com This intermediate is then readily attacked by the primary nucleophile, regenerating the iodide ion, which continues the catalytic cycle. stackexchange.com This catalytic approach avoids the need for harsh, anhydrous conditions or expensive polar aprotic solvents. acsgcipr.org
In the realm of acylation, which involves the introduction of an acyl group into a molecule, this compound can also play a crucial role. ncert.nic.inbyjus.com Friedel-Crafts acylation, for example, is a fundamental reaction where an aromatic ring is transformed into a ketone using an acyl chloride or anhydride. byjus.comweebly.com While traditionally catalyzed by strong Lewis acids like aluminum chloride, phase-transfer catalysis offers a milder alternative. byjus.com The phosphonium salt can facilitate the transfer of the acylating agent or a base, promoting the reaction under less stringent conditions. ncert.nic.in The reaction involves the replacement of a hydrogen atom of an -NH2 or >N-H group with an acyl group, yielding amides as products. ncert.nic.in
Table 1: Role of this compound in Facilitating Nucleophilic Reactions
| Reaction Type | Role of this compound | Mechanism | Key Advantages |
|---|---|---|---|
| Alkylation | Phase-Transfer Catalyst (PTC) & Co-catalyst | Transports nucleophile to organic phase; in-situ formation of more reactive alkyl iodide. phasetransfercatalysis.comstackexchange.com | Milder reaction conditions, avoidance of hazardous solvents, increased reaction rates. acsgcipr.org |
| Acylation | Phase-Transfer Catalyst (PTC) | Facilitates transfer of acylating agent or base between phases. ncert.nic.in | Enables use of inorganic bases, broadens substrate scope. ncert.nic.inbyjus.com |
Optimization of Reaction Conditions for Enhanced Catalytic Efficiency
The catalytic efficiency of this compound, particularly in its role as a phase-transfer catalyst, is highly dependent on the optimization of various reaction parameters. Developing heterogeneous catalysts with performance comparable to homogeneous systems is a long-standing objective in chemical synthesis. aiche.org Key factors that can be fine-tuned include catalyst loading, solvent choice, temperature, and the nature of the base used.
Research into optimizing catalytic systems provides several general principles applicable to reactions involving phosphonium salts. For instance, in palladium-catalyzed reactions, modifying catalyst ligands can significantly increase reaction rates. libretexts.org While this compound itself is the catalyst in PTC, in metal-catalyzed systems, it can act as a ligand or its properties can be influenced by other ligands present. The catalyst loading is another critical parameter; it was found in one study that catalyst loading could be reduced to 5 mol% without a loss in yield or purity. researchgate.net This is economically and environmentally beneficial, reducing both cost and potential contamination of the product with catalyst residues. researchgate.net
The choice of solvent and base is also paramount. In phase-transfer catalysis, the solvent system (typically biphasic, like toluene (B28343)/water) is fundamental to the process. phasetransfer.com The efficiency of the transfer of the phosphonium-nucleophile ion pair depends on the organic solvent's polarity. The base, often an inorganic salt like sodium hydroxide (B78521) or potassium carbonate, must be strong enough to deprotonate the nucleophile in the aqueous phase but its concentration can be optimized to prevent side reactions. phasetransfer.comacsgcipr.org Temperature also plays a vital role; while higher temperatures often increase reaction rates, they can sometimes lead to catalyst degradation or unwanted side products. For example, certain Sonogashira couplings proceed efficiently at 100 °C, while other reactions are optimized at room temperature or even 0 °C to enhance selectivity. acs.orgacs.org
Table 2: Parameters for Optimizing Catalytic Efficiency
| Parameter | Effect on Reaction | Optimization Strategy |
|---|---|---|
| Catalyst Loading | Impacts reaction rate and cost. | Reduce to the minimum effective concentration (e.g., 0.5-10 mol%) to improve cost-efficiency and minimize product contamination. researchgate.netresearchgate.net |
| Solvent System | Affects solubility of reactants and efficiency of phase transfer. | Select an appropriate biphasic system (e.g., toluene/water) or explore solvent-free conditions to enhance greenness. phasetransfer.comacsgcipr.org |
| Base | Generates the active nucleophile. | Choose a base of appropriate strength (e.g., NaOH, K2CO3) and concentration to maximize the primary reaction and avoid side reactions. phasetransfer.com |
| Temperature | Influences reaction rate and selectivity. | Optimize temperature to balance reaction speed with catalyst stability and product selectivity; some reactions require heating while others benefit from cooling. acs.orgacs.org |
| Additives/Co-catalysts | Can enhance catalyst activity or stability. | Use co-catalysts like potassium iodide with other halides or additives like acids/bases to improve yield and enantioselectivity. phasetransfercatalysis.comresearchgate.net |
This compound as a Reagent in Other Transformative Reactions
Application in C-C Bond Forming Reactions Beyond Wittig
While renowned for its role in the Wittig reaction, this compound and related phosphonium salts are valuable in other carbon-carbon bond-forming transformations. A prime example is the Sonogashira cross-coupling reaction, which forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction typically employs a palladium catalyst and a copper(I) co-catalyst. wikipedia.org
Recent research has demonstrated that phosphonium salts can directly participate in Sonogashira couplings. An efficient method was developed for the Sonogashira coupling of a heterocyclic phosphonium salt with a terminal alkyne via C–P bond cleavage. acs.orgnih.gov The reaction proceeds in the presence of a palladium catalyst and copper(I) iodide, yielding alkynyl-substituted heterocycles in moderate to good yields. acs.org This showcases that the phosphonium group can act as a leaving group in a cross-coupling reaction, a role starkly different from its function in ylide formation.
Furthermore, this compound can function as a phase-transfer catalyst in various metal-catalyzed C-C coupling reactions. By transporting the anionic reactant or base into the organic phase, it can accelerate the reaction and allow for milder conditions. For instance, in a palladium-assisted allylation of a glycine (B1666218) imino ester, a chiral phase-transfer catalyst was used to achieve high enantioselectivity. phasetransfer.com The use of phosphine ligands is also central to many palladium-catalyzed reactions, where they stabilize the metal center and influence its catalytic activity. libretexts.org Although this compound is a salt, it exists in equilibrium with triphenylphosphine, which can act as a ligand, particularly under reductive conditions.
Table 3: this compound in C-C Bond Formation
| Reaction Name | Role of Phosphonium Salt | Description |
|---|---|---|
| Sonogashira Coupling | Reactant / Leaving Group | The phosphonium moiety acts as a leaving group in a Pd/Cu-catalyzed cross-coupling with terminal alkynes via C-P bond cleavage. acs.orgnih.gov |
| Palladium-Catalyzed Allylation | Phase-Transfer Catalyst | Facilitates the transfer of nucleophiles or bases to the organic phase, enabling asymmetric C-C bond formation under mild conditions. phasetransfer.com |
| General Cross-Coupling | Ligand Source / PTC | Can potentially provide triphenylphosphine as a ligand to the metal catalyst or act as a phase-transfer catalyst to improve reaction efficiency. acsgcipr.orglibretexts.org |
Precursor for Advanced Organocatalytic Systems
This compound serves not only as a catalyst in its own right but also as a versatile precursor for the development of more complex and specialized organocatalytic systems. chemscene.com Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a cornerstone of modern synthesis, and phosphonium salts are a key class of organocatalysts. acs.org
Functionalized phosphonium salts are of great interest due to their diverse applications. nih.gov this compound can be chemically modified to introduce new functionalities, altering its catalytic properties. For example, chiral phosphonium salts, often derived from cinchona alkaloids, are highly effective catalysts in asymmetric synthesis, including alkylations, Michael additions, and epoxidations, delivering products with high enantioselectivity. phasetransfer.com The butyltriphenylphosphonium scaffold can be envisioned as a starting point for creating such chiral catalysts.
Moreover, phosphonium salts are precursors to phosphine ligands, which are critical in transition metal catalysis. The synthesis of specialized phosphine ligands, such as bidentate or electron-rich variants, is crucial for developing highly active and selective catalysts for reactions like Suzuki and Sonogashira couplings. libretexts.orgacs.org this compound can be a source of triphenylphosphine, or its structure can be elaborated to generate novel phosphine ligands. For instance, α-alkoxymethyltriphenylphosphonium iodides, synthesized from triphenylphosphine and iodine, are themselves useful reagents and intermediates for further synthetic transformations. nih.gov The development of such advanced catalytic systems aims to improve efficiency, reduce catalyst loading, and promote environmentally benign chemical processes. researchgate.net
Role in the Synthesis of Heterocyclic Compounds
This compound and related phosphonium salts are instrumental in the synthesis of a wide variety of heterocyclic compounds, which are core structures in pharmaceuticals, agrochemicals, and materials science. acs.orgacs.org Their role can be as a catalyst, a reagent in a key bond-forming step, or as a precursor to a reactive intermediate.
One significant application is in multicomponent reactions (MCRs), which allow for the assembly of complex molecules from three or more starting materials in a single step. acs.org Phosphonium salts can catalyze these reactions by acting as phase-transfer catalysts or by activating one of the components. For example, the synthesis of chromene derivatives, an important class of heterocycles, has been achieved through various catalytic methods. nih.gov A one-pot, three-component reaction between salicylaldehyde, indole, and an electrophile has been demonstrated for the synthesis of sulfonyl fluoride-substituted 4H-chromene derivatives in good to excellent yields under mild conditions. acs.org While not always explicitly stated, a phosphonium salt like this compound is an ideal candidate to facilitate such transformations.
Furthermore, phosphonium salts are directly involved in building the heterocyclic ring. As discussed previously, the Sonogashira coupling of heterocyclic phosphonium salts provides a direct route to alkynyl-substituted heterocyles like pyridines and quinolines. acs.org In other cases, phosphonium ylides, generated from salts like this compound, are used in intramolecular Wittig reactions to close rings, forming a wide array of carbocyclic and heterocyclic systems. The synthesis of N,S-acetals, a class of sulfur-containing heterocyclic compounds, has been achieved through the enantioselective para-addition of anilines to cyclic thioimidates, a reaction catalyzed by a chiral phosphoric acid. acs.org This highlights the broader context of organocatalysis in which phosphonium-based systems can operate to create valuable heterocyclic products. google.com
Table 4: Examples of Heterocycles Synthesized Using Phosphonium Salt Methodologies
| Heterocyclic Class | Synthetic Method | Role of Phosphonium Salt/Related Catalyst | Reference |
|---|---|---|---|
| Alkynyl-substituted Pyridines/Quinolines | Sonogashira Coupling | Reactant (Phosphonium as leaving group) | acs.orgnih.gov |
| Chromenes | Multicomponent Reaction | Potential Phase-Transfer Catalyst | acs.orgnih.gov |
| N,S-Acetals | Asymmetric C-H Functionalization | Related Chiral Organocatalysis | acs.org |
| General Heterocycles | Intramolecular Wittig Reaction | Ylide Precursor | orgsyn.org |
Computational and Theoretical Studies on Butyltriphenylphosphonium Iodide and Its Derivatives
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the electronic properties and reactivity of phosphonium (B103445) ylides, the key reactive species derived from phosphonium salts like butyltriphenylphosphonium iodide.
This compound serves as a precursor to the non-stabilized ylide, butylidenetriphenylphosphorane. DFT studies on analogous non-stabilized ylides have provided a comprehensive understanding of their stability and high reactivity. acs.orgmasterorganicchemistry.com These ylides are characterized by a significant negative charge localization on the α-carbon, which is adjacent to the positively charged phosphorus atom. youtube.com This charge separation makes the ylide a potent nucleophile. youtube.com
DFT calculations have shown that the geometry of the ylide and the nature of the substituents on the phosphorus and the ylidic carbon play a crucial role in its reactivity. researchgate.net For non-stabilized ylides like the one derived from this compound, the alkyl group (butyl) is an electron-donating group, which further enhances the nucleophilicity of the ylidic carbon, making it highly reactive towards aldehydes and ketones. researchgate.net
Computational studies have also explored the concept of ylide stabilization. While the ylide from this compound is considered non-stabilized, DFT provides a quantitative framework to compare its reactivity with stabilized ylides, which bear electron-withdrawing groups. These studies consistently show that the high reactivity of non-stabilized ylides is a key factor in determining the stereochemical outcome of the Wittig reaction. acs.orgmasterorganicchemistry.com
The mechanism of the Wittig reaction has been a subject of extensive computational investigation. DFT calculations have been pivotal in mapping out the potential energy surface of the reaction between a phosphonium ylide and a carbonyl compound, identifying key intermediates and transition states. acs.orgresearchgate.net
For non-stabilized ylides, such as butylidenetriphenylphosphorane, computational studies support a concerted [2+2] cycloaddition mechanism, leading directly to a four-membered ring intermediate called an oxaphosphetane. masterorganicchemistry.comresearchgate.net DFT calculations have explored various possible transition states for the formation of the oxaphosphetane. acs.org These studies indicate that the approach of the ylide to the carbonyl compound is crucial in determining the reaction pathway. The calculations reveal that the transition state leading to the cis oxaphosphetane is generally lower in energy for non-stabilized ylides, which is consistent with the observed Z-selectivity in the resulting alkene. acs.orgmasterorganicchemistry.com
Table 1: Key Intermediates and Transition States in the Wittig Reaction of a Non-Stabilized Ylide
| Species | Description | Computational Insights from DFT |
| Phosphonium Ylide | The reactive nucleophile (e.g., butylidenetriphenylphosphorane). | High charge density on the α-carbon, highly reactive. |
| [2+2] Transition State | The energy barrier for the cycloaddition of the ylide and carbonyl. | Lower energy transition state leads to the cis oxaphosphetane. acs.orgmasterorganicchemistry.com |
| Oxaphosphetane | A four-membered ring intermediate. | The relative stability of cis vs. trans isomers is crucial for stereoselectivity. |
| Elimination Transition State | The energy barrier for the decomposition of the oxaphosphetane. | Confirms the overall kinetic control of the reaction. researchgate.net |
| Alkene + Triphenylphosphine (B44618) Oxide | The final products of the reaction. | Z-alkene is the major product for non-stabilized ylides. |
One of the most significant contributions of computational chemistry to the understanding of the Wittig reaction is the modeling of its stereoselectivity. For non-stabilized ylides derived from salts like this compound, the reaction with aldehydes typically yields the (Z)-alkene as the major product. researchgate.net
DFT calculations have provided a robust explanation for this observation. The stereochemical outcome is determined by the relative energies of the transition states leading to the cis and trans oxaphosphetanes. acs.orgmasterorganicchemistry.com Computational models show that for non-stabilized ylides, the transition state leading to the cis-oxaphosphetane (which decomposes to the (Z)-alkene) is favored due to a combination of steric and electronic factors. masterorganicchemistry.comresearchgate.net Specifically, the geometry of the transition state is puckered, and the interplay of 1,2 and 1,3-interactions governs the selectivity. masterorganicchemistry.com
In contrast, for stabilized ylides, computational studies show that the reaction is often reversible and thermodynamically controlled, leading to the more stable (E)-alkene. acs.org However, some recent DFT studies suggest that even for stabilized ylides, the reaction might be under kinetic control, with the E-selectivity arising from a lower energy transition state leading to the trans-oxaphosphetane. acs.org These computational insights provide a detailed, predictive framework for understanding and controlling the stereochemical outcome of the Wittig reaction.
Molecular Dynamics Simulations for Solvent Effects and Ion Pairing
While quantum chemical calculations are powerful for studying individual molecules and reaction steps, molecular dynamics (MD) simulations offer a way to understand the influence of the broader environment, such as the solvent and counterions, on the behavior of species like this compound.
MD simulations of phosphonium salts in various solvents have been conducted to investigate phenomena like ion pairing and solvation structure. rsc.org For this compound, the interaction between the bulky, nonpolar butyltriphenylphosphonium cation and the iodide anion, as well as their interactions with solvent molecules, can be modeled. These simulations can reveal the extent of ion pairing in different solvents, which can in turn affect the reactivity of the subsequently formed ylide. rsc.org
The choice of solvent can influence the rate and stereoselectivity of the Wittig reaction. MD simulations can help to rationalize these solvent effects by providing a detailed picture of the solvation shells around the reactants and transition states. While specific MD studies on this compound are not abundant, general simulations of phosphonium ionic liquids and salts in solution provide valuable insights into how the solvent molecules arrange themselves around the cation and anion, and how this organization might impact chemical processes. nih.gov
In Silico Design of Novel Phosphonium Salt Reagents and Catalysts
The principles derived from computational studies of known phosphonium salts like this compound are being increasingly used in the in silico design of novel reagents and catalysts. acs.org By systematically modifying the structure of the phosphonium salt in a computational model, researchers can predict how these changes will affect properties like ylide reactivity, stereoselectivity in the Wittig reaction, or catalytic activity in other transformations.
For example, by replacing the butyl and phenyl groups on the phosphorus atom with other substituents, it is possible to computationally screen for new phosphonium salts that might lead to even higher (Z)-selectivity or that could be effective in the olefination of challenging substrates. DFT calculations can be used to evaluate the electronic and steric properties of these hypothetical reagents, providing a rational basis for their synthesis and experimental testing. masterorganicchemistry.com
Furthermore, phosphonium salts themselves can act as catalysts in various organic reactions. acs.org Computational methods can be employed to design phosphonium-based catalysts with specific properties, such as enhanced thermal stability or tailored solubility in different reaction media. This in silico approach accelerates the discovery of new and improved reagents and catalysts, moving beyond trial-and-error experimentation. acs.org
Emerging Research Directions and Future Perspectives
Development of Chiral Butyltriphenylphosphonium Iodide Analogues for Asymmetric Synthesis
Asymmetric synthesis, which focuses on the selective production of one enantiomer of a chiral molecule, is of paramount importance in the pharmaceutical and fine chemical industries. A key strategy in this field is the use of chiral catalysts. While this compound itself is achiral, its phosphine (B1218219) precursors are central to many catalytic systems. The development of chiral phosphine ligands has been a cornerstone of asymmetric catalysis, with ligands like DIOP and BINAP demonstrating remarkable success in reactions such as asymmetric hydrogenation. nih.govresearchgate.net
The logical next step is the development of chiral analogues of this compound. Such compounds could function as chiral phase-transfer catalysts or as organocatalysts in their own right, opening new pathways for stereoselective reactions. Research in this area is focused on introducing chirality into the phosphonium (B103445) cation in several ways:
Modification of the Butyl Group: Introducing a stereocenter onto the butyl chain.
Atropisomerism: Creating axial chirality by designing sterically hindered phenyl group substituents, similar to the strategy used for the highly successful BINAP ligand. mdpi.com
Chiral Substituents on Phenyl Rings: Attaching known chiral moieties to one or more of the phenyl groups.
These chiral phosphonium salts could be employed in a variety of asymmetric transformations, including alkylations, Michael additions, and aldol (B89426) reactions, where they would induce enantioselectivity by forming a chiral environment around the reacting species. mdpi.com The use of a chiral auxiliary that binds temporarily to a substrate is a well-established method for controlling stereochemistry. youtube.com
Table 1: Potential Strategies for Chiral this compound Development
| Strategy | Description | Potential Applications in Asymmetric Synthesis |
| Chiral Butyl Chain | Synthesis of the phosphonium salt using a chiral butyl halide, introducing a stereocenter on the alkyl chain. | Asymmetric phase-transfer catalysis, asymmetric Wittig reactions. |
| Atropisomeric Phenyl Groups | Introduction of bulky substituents at the ortho-positions of the phenyl rings to create stable, axially chiral atropisomers. mdpi.com | Enantioselective C-C bond forming reactions, asymmetric hydrogenations. |
| Chiral Phenyl Substituents | Covalent attachment of pre-existing chiral molecules (e.g., from the chiral pool) to the phenyl rings of the phosphine precursor. | Asymmetric organocatalysis, stereoselective cyclization reactions. |
Immobilization and Heterogenization Strategies for Reagent Recovery and Reusability
A significant driver in modern chemistry is the development of sustainable processes that minimize waste and allow for the recovery and reuse of expensive reagents and catalysts. Immobilizing homogeneous catalysts onto solid supports, a process known as heterogenization, is a key strategy for achieving these goals. While this compound is typically used as a homogeneous reagent, significant opportunities exist for its immobilization.
Strategies for the heterogenization of this compound could include:
Covalent Grafting: Chemically bonding the phosphonium cation to a solid support, such as silica (B1680970), polystyrene, or other polymers. This can be achieved by functionalizing one of the phenyl rings with a group capable of reacting with the support material.
Supported Ionic Liquid Phase (SILP): Adsorbing the phosphonium salt onto a porous support material. In this approach, the salt forms a thin film on the surface of the support, creating a system where the reaction occurs at the liquid-solid interface.
Incorporation into Biomimetic Surfaces: Utilizing self-assembled monolayers on inorganic substrates to create controlled environments for chemical reactions, a concept that has been explored for studying peptide fibrillization and could be adapted for catalytic processes. acs.orgacs.org
These immobilized systems would offer the significant advantage of easy separation from the reaction mixture by simple filtration, enabling the straightforward recovery and reuse of the phosphonium salt. This would not only reduce costs but also minimize the environmental impact of the chemical process.
Integration of this compound in Flow Chemistry and Microreactor Technologies
Flow chemistry, which involves performing chemical reactions in continuously flowing streams within a network of tubes or microreactors, offers numerous advantages over traditional batch processing. These benefits include superior heat and mass transfer, enhanced safety for highly exothermic or hazardous reactions, and improved scalability and reproducibility. units.it
The integration of this compound into flow chemistry systems is a promising area of research. For instance, the Wittig reaction, a cornerstone of alkene synthesis for which phosphonium salts are essential precursors, could be adapted to a flow process. In such a setup, a solution of the phosphonium salt and a base would be mixed with a solution of the carbonyl compound in a microreactor, allowing for precise control over reaction time, temperature, and stoichiometry. This could lead to higher yields, cleaner reactions, and the ability to safely scale up production.
Microreactors, with their high surface-area-to-volume ratio, are particularly well-suited for such applications. inl.gov The development of packed-bed reactors containing immobilized this compound (as described in section 6.2) would be a particularly elegant synergy of these emerging technologies, creating a highly efficient and reusable catalytic system for continuous manufacturing. The potential for using these technologies in specialized applications, such as in space or for the on-demand synthesis of specific compounds, is also an area of active interest. inl.govenergy-reporters.comenergy-reporters.com
Table 2: Advantages of Integrating this compound in Flow Systems
| Feature | Benefit in Flow Chemistry/Microreactors |
| Enhanced Heat Transfer | Improved control and safety for exothermic reactions (e.g., ylide formation). |
| Precise Mixing & Residence Time | Higher yields and selectivities, minimization of side products. |
| Scalability | Seamless transition from laboratory-scale synthesis to industrial production by running the system for longer periods. units.it |
| Safety | Small reaction volumes minimize the risks associated with hazardous reagents or intermediates. |
| Automation | Potential for automated, continuous production with minimal manual intervention. |
Exploration of this compound in Supramolecular Chemistry and Materials Science
Supramolecular chemistry focuses on the study of chemical systems composed of multiple molecules held together by non-covalent interactions. This compound, as an ionic compound, is an excellent candidate for exploration in this field. The butyltriphenylphosphonium cation can engage in various interactions, including cation-π interactions with aromatic systems and ion-pairing with the iodide anion or other anions. The iodide anion itself can form halogen bonds, a type of non-covalent interaction that is gaining increasing attention for its utility in crystal engineering and the design of functional materials. acs.org
In materials science, phosphonium salts are already used as components of ionic liquids, which are salts that are liquid at low temperatures and have applications as environmentally benign solvents and electrolytes. By modifying the structure of the butyltriphenylphosphonium cation, it may be possible to design novel ionic liquids with tailored properties, such as specific thermal stabilities or miscibilities.
Furthermore, this compound could serve as a structure-directing agent or template in the synthesis of porous materials like zeolites or metal-organic frameworks (MOFs). The size and shape of the phosphonium cation can influence the pore structure of the resulting material, a critical factor in applications such as catalysis, gas storage, and separations. acs.orgsigmaaldrich.comacs.org The compound's role as a potential precursor or component in advanced materials for electronics or energy storage is also an area ripe for investigation. acs.org
Future Research Opportunities and Unexplored Applications
The foundational role of this compound in organic synthesis provides a strong basis for its exploration in new and uncharted scientific territories. While its current applications are well-established, future research is likely to unlock novel functionalities by leveraging its unique combination of a bulky organic cation and a reactive iodide anion.
Potential unexplored applications and future research directions include:
Advanced Energy Storage: The chemistry of iodine is central to certain types of batteries. Research into high-energy zinc-iodine batteries involves the use of intermediates to manage the iodine redox process. acs.org While not directly using this specific phosphonium salt, the principles could inspire research into using functionalized phosphonium iodides as electrolyte components or redox mediators to enhance battery performance and stability.
Spintronics: Recent discoveries have highlighted unusual magnetic properties in materials like nickel iodide. energy-reporters.com While a distant prospect, the ability to incorporate iodide into novel crystalline materials makes compounds like this compound interesting building blocks for exploring new electronic and magnetic phenomena.
Medicinal and Biological Applications: Phosphonium cations are known to exhibit biological activity, and some are used to target mitochondria within cells. Although this article excludes detailed safety and dosage information, the fundamental exploration of how this compound interacts with biological systems, such as its potential influence on nerve cells or its antimicrobial properties, remains a valid avenue for basic scientific inquiry. mdpi.commdpi.com
Green Chemistry Catalysis: Beyond the Wittig reaction, the compound could be explored as a phase-transfer catalyst in a wider range of reactions or as a catalyst in its own right for processes like the conversion of CO2 into valuable chemicals. Its role in cooperative catalysis, where iodine can activate substrates for further reaction, is another promising direction. mdpi.com
The continued investigation into these emerging areas promises to expand the toolkit of synthetic chemists and materials scientists, with this compound and its future derivatives playing a key role in enabling new technologies and scientific discoveries.
Q & A
Basic Questions
Q. What are the standard synthesis protocols and characterization methods for butyltriphenylphosphonium iodide?
- Answer : The synthesis typically involves nucleophilic substitution between triphenylphosphine and 1-iodobutane in a polar aprotic solvent (e.g., acetonitrile) under inert atmosphere. Characterization includes:
- Elemental analysis to confirm stoichiometry.
- FTIR spectroscopy to verify P–C stretching vibrations (~1,100–1,050 cm⁻¹) and iodide incorporation.
- ¹H/³¹P NMR to confirm the absence of unreacted triphenylphosphine (sharp singlet at ~−6 ppm in ³¹P NMR).
- Melting point determination (literature mp: 240–243°C for the bromide analog; adjust for iodide counterion) .
Q. How is this compound utilized as a phase-transfer catalyst in organic reactions?
- Answer : It facilitates anion transfer (e.g., iodide) between immiscible phases, enhancing reaction rates in biphasic systems. For example, in CO₂ fixation, it stabilizes intermediates at the interface, enabling efficient cycloaddition with epoxides. Key parameters include:
- Catalyst loading (0.5–2 mol%).
- Solvent polarity (e.g., DMF enhances solubility).
- Temperature (60–80°C for optimal activity) .
Q. What are common side reactions involving this compound, and how are they mitigated?
- Answer : Hydrolysis under aqueous conditions can degrade the phosphonium salt. Mitigation strategies:
- Use anhydrous solvents and inert gas purging.
- Avoid prolonged exposure to moisture.
- Optimize reaction time to minimize decomposition .
Advanced Research Questions
Q. What mechanistic insights explain the role of this compound in oxidation reactions?
- Answer : In dichromate-mediated alcohol oxidations, it forms a dichromate ester intermediate (rate-determining step), followed by α-C–H bond cleavage. Kinetic isotope effects (KIE > 3) and solvent polarity correlations (e.g., dielectric constant) suggest a polar transition state. Steric hindrance from the butyl group slows reactions with bulky alcohols .
Q. How can reaction conditions be optimized for CO₂ fixation using this compound?
- Answer : Key variables include:
-
Water content : 0.33 mol% H₂O increases turnover frequency (TOF) by 4× via hydrogen-bond stabilization of intermediates. Excess water (>1 mol%) promotes side reactions (e.g., glycol formation) .
-
Catalyst loading : 1 mol% balances cost and efficiency.
-
Temperature : 70°C maximizes yield (85–90%) without thermal degradation.
-
Substrate scope : Epoxides with electron-withdrawing groups show higher reactivity.
Variable Optimal Range Effect on Yield/TOF Reference H₂O (mol%) 0.33 TOF ↑ 4× Catalyst (mol%) 1.0 Yield ~90% Temperature 70°C Max yield
Q. How do solvent properties influence reaction kinetics in phosphonium iodide-mediated reactions?
- Answer : A study across 19 solvents revealed:
- Polar aprotic solvents (e.g., DMSO, DMF) enhance rates due to stabilization of ionic intermediates.
- Dielectric constant (ε) correlates positively with rate constants (R² = 0.89).
- Steric effects : Bulky solvents (e.g., tert-butanol) reduce accessibility to the active site .
Q. How does this compound compare to other phosphonium salts in catalytic efficiency?
- Answer : Comparative studies show:
- Iodide vs. bromide : Iodide salts exhibit higher nucleophilicity, accelerating anion-exchange steps (e.g., in SN₂ reactions).
- Butyl vs. phenyl groups : Butyl enhances solubility in nonpolar media but reduces thermal stability.
- TOF values : PPh₃BuI outperforms tetraphenylphosphonium bromide by 30% in CO₂ cycloaddition .
Q. How can contradictory data on solvent effects in phosphonium iodide systems be reconciled?
- Answer : Discrepancies arise from competing solvation and steric effects. For example:
- In high-ε solvents, ionic stabilization dominates, masking steric limitations.
- In low-ε solvents, steric hindrance becomes rate-limiting. Multivariate analysis (e.g., Kamlet-Taft parameters) resolves these interactions .
Methodological Notes
- Data Analysis : Use Arrhenius plots (ln k vs. 1/T) to distinguish kinetic regimes in temperature-dependent studies.
- Contradiction Resolution : Apply multiparametric solvent equations (e.g., Swain-Scott) to deconvolute electronic and steric effects .
- Safety : Handle under inert conditions to prevent iodide oxidation to iodine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
